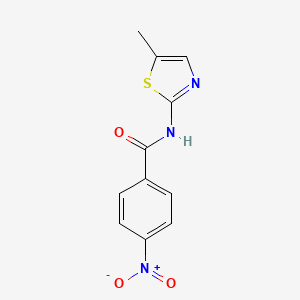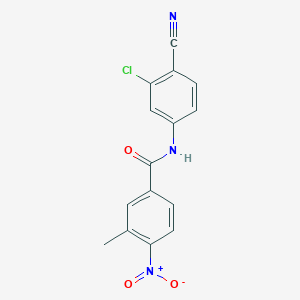
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BVT-2733 and is known for its ability to modulate the activity of certain enzymes in the body. In
科学的研究の応用
BVT-2733 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, BVT-2733 has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In neurology, BVT-2733 has been studied for its potential to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders such as Parkinson's disease. In immunology, BVT-2733 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune disorders.
作用機序
The mechanism of action of BVT-2733 involves the modulation of the activity of certain enzymes in the body. Specifically, BVT-2733 has been shown to inhibit the activity of enzymes such as HDAC6 and HSP90, which are involved in a variety of cellular processes. By inhibiting the activity of these enzymes, BVT-2733 can modulate cellular pathways that are involved in cancer growth, neurodegeneration, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BVT-2733 are complex and varied, depending on the specific cellular pathways that are affected. In cancer cells, BVT-2733 has been shown to induce cell death and inhibit tumor growth. In neurology, BVT-2733 has been shown to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In immunology, BVT-2733 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune disorders.
実験室実験の利点と制限
One advantage of using BVT-2733 in lab experiments is its specificity for certain enzymes. By selectively inhibiting the activity of HDAC6 and HSP90, BVT-2733 can modulate specific cellular pathways without affecting other cellular processes. However, one limitation of using BVT-2733 in lab experiments is its potential toxicity. BVT-2733 has been shown to have cytotoxic effects in certain cell types, which could limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on BVT-2733. One area of interest is the development of more potent and selective BVT-2733 analogs that could have improved therapeutic potential. Another area of interest is the exploration of BVT-2733's potential as a combination therapy with other drugs. Finally, further studies are needed to fully elucidate the mechanism of action of BVT-2733 and its potential applications in a variety of scientific research fields.
In conclusion, BVT-2733 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to modulate the activity of certain enzymes in the body has implications for a variety of research fields, including cancer research, neurology, and immunology. While further studies are needed to fully elucidate its mechanism of action and therapeutic potential, BVT-2733 represents a promising area of research for the development of novel therapeutics.
合成法
The synthesis of BVT-2733 involves the reaction of 4-tert-butyl-2-bromoaniline with 2-thiocyanatoacetic acid in the presence of a base. The resulting product is then treated with acetic anhydride to yield BVT-2733. This synthesis method has been optimized to produce high yields of pure BVT-2733 with minimal impurities.
特性
IUPAC Name |
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLRGITDARWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)

